N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring three key structural motifs:
- Dimethylaminophenyl group: Enhances electron-donating capacity and influences receptor binding interactions.
- 4-Ethylbenzenesulfonamide group: Modulates solubility and metabolic stability due to the ethyl substituent’s lipophilic nature.
Synthesis: The tetrahydroisoquinoline core is synthesized via cyclization of phenethylamine derivatives under acidic conditions, followed by sequential functionalization with dimethylaminophenyl and sulfonamide groups .
Potential Applications:
- Medicinal Chemistry: Likely investigated for antimicrobial, enzyme inhibitory, or receptor-targeting activities due to sulfonamide’s historical relevance in drug design .
- Material Science: Structural complexity suggests utility as a building block for advanced polymers or catalysts.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-4-21-9-15-26(16-10-21)33(31,32)28-19-27(23-11-13-25(14-12-23)29(2)3)30-18-17-22-7-5-6-8-24(22)20-30/h5-16,27-28H,4,17-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFTWCGMRQCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the dimethylamino group and the ethylbenzenesulfonamide moiety. Common reagents include amines, sulfonyl chlorides, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of automated reactors may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.
Medicine
Medicinal applications might include its use as an antibiotic, antifungal, or anticancer agent, given the known activities of sulfonamide derivatives.
Industry
Industrial applications could involve its use in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects: Methoxy and fluorine substituents () alter electron density, impacting interactions with enzymes or receptors. For example, fluorine’s electronegativity may strengthen hydrogen bonding in active sites .
Biological Activity: Tetrahydroisoquinoline-containing analogs (e.g., target compound, ) show promise in antimicrobial studies, likely due to rigid backbone interactions with bacterial targets . Piperazine-containing derivatives () may exhibit different activity profiles, as seen in other sulfonamide drugs targeting carbonic anhydrase .
Metabolic Stability :
- Methoxy groups () resist oxidative metabolism, extending half-life compared to nitro- or ethyl-substituted compounds .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C28H35N3O3S
- Molecular Weight : 493.67 g/mol
Its IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide. The sulfonamide group is significant for its biological activity as it can influence the compound's interaction with various biological targets.
The biological activity of this compound has been studied primarily in the context of its potential as an antitumor agent. The following mechanisms have been identified:
- Inhibition of Tumor Cell Proliferation : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1 cells. The inhibition mechanism appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells .
- Topoisomerase Inhibition : Similar compounds have shown efficacy in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting cell death .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the side chains can significantly impact their biological activity. For instance, variations in the sulfonamide moiety and the dimethylamino group have been correlated with enhanced antitumor effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity : A notable study demonstrated that derivatives of this compound exhibited potent antitumor activity against a range of human tumor cell lines. Specifically, compounds modified from this scaffold showed improved selectivity and potency compared to traditional chemotherapeutics like etoposide .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown significant tumor reduction when administered at therapeutic doses.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
